

# Comprehensive Analytical Characterization of 2-(2-Methylphenyl)propan-1-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(2-Methylphenyl)propan-1-amine

CAS No.: 5266-88-6

Cat. No.: B1656415

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## Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **2-(2-Methylphenyl)propan-1-amine**. As a structural isomer of other amphetamine-type compounds, unambiguous identification and quantification are critical in research, forensic, and pharmaceutical contexts. This document outlines protocols for spectroscopic and chromatographic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, it establishes the principles of method validation to ensure data integrity, reliability, and compliance with regulatory standards.

## Introduction and Physicochemical Profile

**2-(2-Methylphenyl)propan-1-amine**, also known as ortho-methylamphetamine, is a primary amine and a positional isomer of more commonly known amphetamine analogs. Its structural similarity to controlled substances necessitates robust and specific analytical methods to differentiate it from its isomers (e.g., 3- and 4-methylamphetamine) and other related

compounds. The choice of analytical technique is predicated on the need for both qualitative identification (structural confirmation) and quantitative determination (purity and concentration). This guide provides the foundational protocols to achieve these objectives.

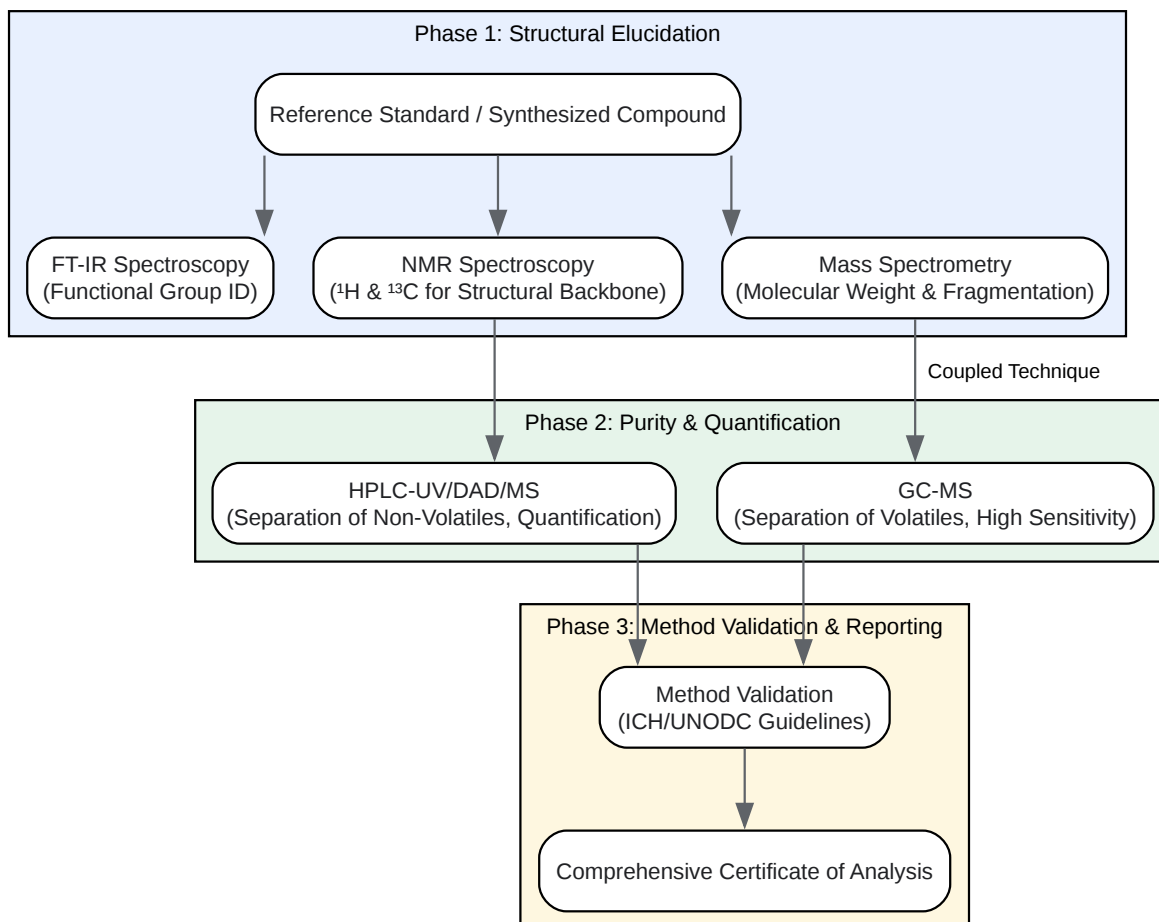
Table 1: Physicochemical Properties of **2-(2-Methylphenyl)propan-1-amine**

Property	Value	Source
Molecular Formula	<b>C<sub>10</sub>H<sub>15</sub>N</b>	[1]
Molecular Weight	149.23 g/mol	[1]
IUPAC Name	2-(2-methylphenyl)propan-1-amine	Derived from structure
Appearance	Varies (typically an oil or solid salt)	General chemical knowledge

| CAS Number | 21404-88-6 (for 2-methyl-2-phenylpropan-1-amine, a related isomer) |[1] |

## Analytical Workflow for Characterization

A multi-tiered approach is essential for the unambiguous characterization of a novel or reference compound. The workflow begins with non-destructive spectroscopic methods for structural elucidation, followed by separative chromatographic techniques for purity assessment and quantification.



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Caption: General analytical workflow for compound characterization.

## Spectroscopic Characterization Methods

Spectroscopic methods provide foundational information about the molecule's structure, functional groups, and atomic connectivity.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. As a primary amine, **2-(2-Methylphenyl)propan-1-amine** will exhibit

characteristic absorption bands.

- **Causality of Spectral Features:** The key to identifying a primary amine is the N-H bond vibrations. Primary amines (R-NH<sub>2</sub>) have two N-H bonds, which stretch both symmetrically and asymmetrically, resulting in a distinct pair of bands.<sup>[2][3]</sup> This doublet is a hallmark feature that distinguishes them from secondary amines (one band) and tertiary amines (no bands in this region).<sup>[4][5]</sup> Hydrogen bonding can cause these peaks to broaden.<sup>[3]</sup>

Table 2: Expected FT-IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Notes
3450 - 3350	N-H Asymmetric Stretch	Medium	<b>Doublet feature, characteristic of primary amines.</b> <sup>[2]</sup>
3350 - 3280	N-H Symmetric Stretch	Medium	The second peak of the primary amine doublet. <sup>[3]</sup>
3080 - 3010	Aromatic C-H Stretch	Medium-Weak	Indicates the presence of the phenyl ring.
2960 - 2850	Aliphatic C-H Stretch	Strong	From the methyl and propyl groups.
1650 - 1580	N-H Bend (Scissoring)	Medium	Confirms the primary amine group. <sup>[5]</sup>
1600, 1475	Aromatic C=C Stretch	Medium	Skeletal vibrations of the phenyl ring.
850 - 750	N-H Wag	Broad, Medium	Another indicator of a primary amine. <sup>[3]</sup>

| 1250 - 1020 | C-N Stretch | Medium-Weak | For aliphatic amines.<sup>[5]</sup> |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information, detailing the carbon-hydrogen framework of the molecule.

- <sup>1</sup>H NMR Spectroscopy: This technique identifies the different chemical environments of protons. The spectrum of **2-(2-Methylphenyl)propan-1-amine** is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the amine protons, and the methyl group on the ring. The integration of these signals corresponds to the number of protons in each environment, and spin-spin splitting patterns reveal adjacent, non-equivalent protons.[6] The N-H protons often appear as a broad signal and can be confirmed by D<sub>2</sub>O exchange, which causes the signal to disappear.[2]
- <sup>13</sup>C NMR Spectroscopy: This spectrum reveals the number of chemically distinct carbon atoms. The aromatic region will show multiple signals due to the substitution pattern, and the aliphatic region will show signals for the three distinct carbons of the propan-1-amine chain and the tolyl-methyl group.

## Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is a cornerstone of amine analysis.

- Fragmentation Mechanism: Under Electron Impact (EI) ionization, the molecule will fragment in a predictable manner. For phenylpropanamines, the most characteristic fragmentation is the alpha-cleavage ( $\beta$ -cleavage relative to the ring), which involves the breaking of the C-C bond between the carbon bearing the amine and the adjacent benzylic carbon. This results in a stable, nitrogen-containing iminium cation, which is often the base peak in the mass spectrum. For **2-(2-Methylphenyl)propan-1-amine**, this would lead to a primary fragment of C<sub>2</sub>H<sub>6</sub>N<sup>+</sup> (m/z 44). The presence of the methyl group on the phenyl ring will also influence other fragmentation pathways.

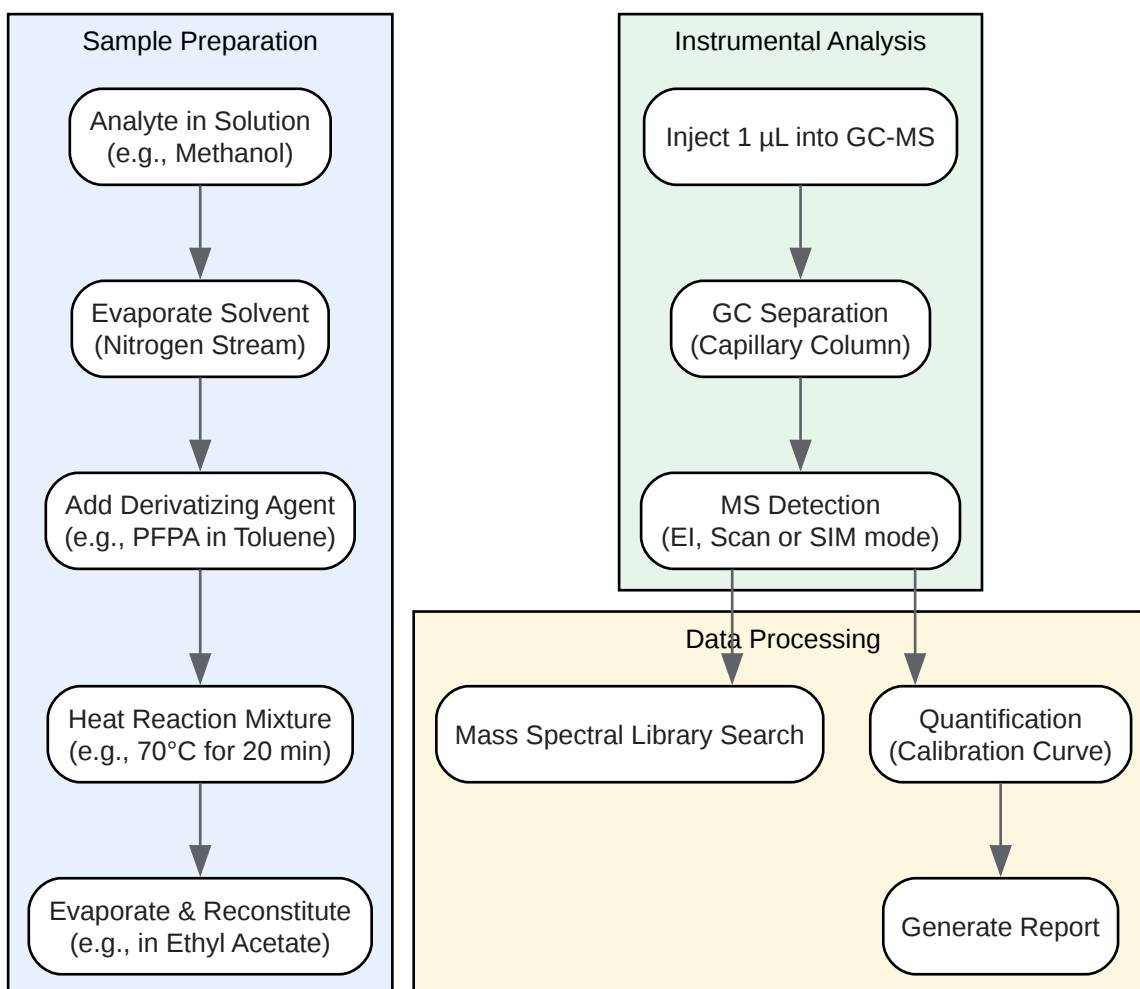
## Chromatographic Separation Methods

Chromatographic techniques are essential for separating the target analyte from impurities, isomers, or other components in a mixture, enabling accurate quantification.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and thermally stable compounds like amphetamine analogs. However, primary amines can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and interaction with active sites in the GC system.

- Rationale for Derivatization: To overcome these issues, derivatization is a mandatory step.<sup>[7]</sup> Acylating reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) react with the primary amine to form a less polar, more thermally stable amide derivative.<sup>[8]</sup> This improves peak shape, enhances volatility, and produces high-mass fragments that are unique and useful for mass spectral identification, moving them away from low-mass background interference.<sup>[7][9]</sup>



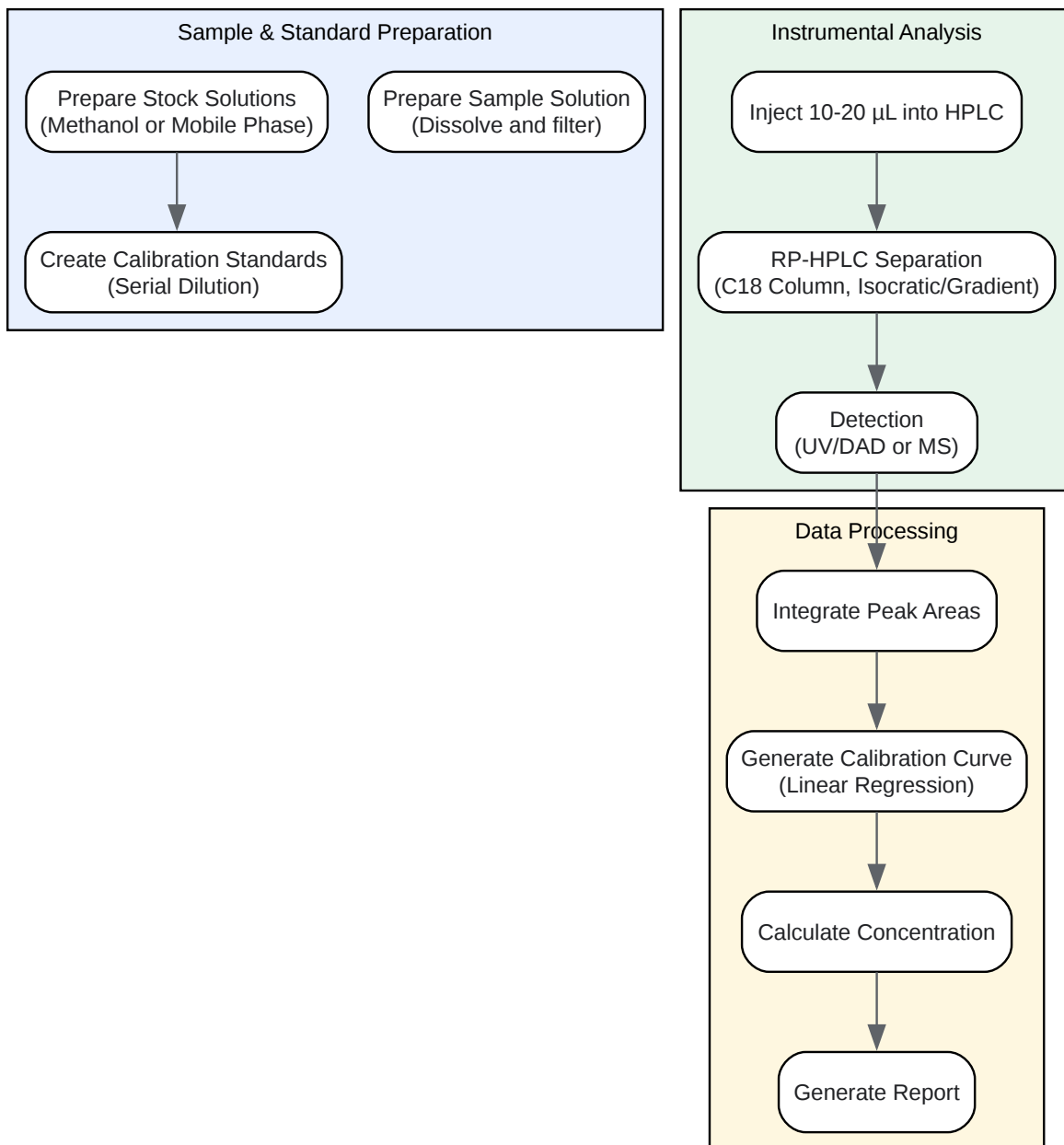
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Caption: Workflow for GC-MS analysis including derivatization.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for quantifying the analyte without derivatization. It is particularly useful for analyzing salt forms or thermally labile compounds.

- Methodological Considerations: A reversed-phase C18 column is typically effective.<sup>[10]</sup> Since amphetamines are basic compounds, the mobile phase pH must be controlled to ensure good peak shape and reproducible retention.<sup>[11]</sup> Using a buffer (e.g., phosphate or formate) at a pH between 3 and 7 will keep the analyte in a consistent protonated state. Detection is commonly performed using a UV or Diode Array Detector (DAD) at a wavelength around 205-220 nm, or with a mass spectrometer for enhanced selectivity and sensitivity (LC-MS).<sup>[11][12]</sup>



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Caption: Workflow for quantitative analysis by HPLC.

## Analytical Method Validation

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[13][14] It is a mandatory requirement in regulated environments to ensure the reliability and consistency of results.[15] Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH) and the United Nations Office on Drugs and Crime (UNODC).[16][17]

Table 3: Key Parameters for Analytical Method Validation

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[16]	Peak purity analysis (DAD), orthogonal detection (MS), analysis of spiked placebos.
Linearity	To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.	Correlation coefficient ( $r^2$ ) $\geq$ 0.995.
Range	The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.	Defined by linearity studies.
Accuracy	The closeness of test results to the true value.	Recovery of 98-102% for drug substance assay.
Precision	The degree of scatter between a series of measurements from the same sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[17]	Relative Standard Deviation (RSD) $\leq$ 2%.[17]
Limit of Detection (LOD)	The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.[16]	Signal-to-Noise ratio of 3:1.

Parameter	Purpose	Typical Acceptance Criteria
Limit of Quantitation (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[13]	Signal-to-Noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits. |

## Detailed Experimental Protocols

### Protocol 1: GC-MS Analysis (with PFPA Derivatization)

- Standard/Sample Preparation:
  - Prepare a 1 mg/mL stock solution of **2-(2-Methylphenyl)propan-1-amine** in methanol.
  - Pipette an aliquot (e.g., 50  $\mu$ L) into a reaction vial and evaporate to dryness under a gentle stream of nitrogen at  $<60^{\circ}\text{C}$ .[8]
- Derivatization:
  - Add 50  $\mu$ L of toluene:acetonitrile (95:5) to the dried residue.[8]
  - Add 50  $\mu$ L of Pentafluoropropionic Anhydride (PFPA).[8]
  - Cap the vial and heat at  $70^{\circ}\text{C}$  for 20 minutes.[8]
  - Evaporate the mixture to dryness under nitrogen and reconstitute the derivative in 100  $\mu$ L of ethyl acetate.
- Instrumental Parameters:
  - GC Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25  $\mu$ m) or equivalent 5% phenyl-methylpolysiloxane column.[7]

- Injection: 1  $\mu$ L, splitless mode.
- Inlet Temp: 250°C.
- Oven Program: Initial temp 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- MS Transfer Line: 280°C.
- Ion Source: 230°C, Electron Impact (EI) at 70 eV.
- Scan Range: 40 - 450 amu.
- Data Analysis:
  - Identify the derivative peak by its retention time and mass spectrum.
  - Confirm the structure by comparing the fragmentation pattern to reference spectra or predicted fragmentation. The molecular ion and key fragments (e.g., loss of propyl group, tropylium ion) should be identified.

## Protocol 2: HPLC-UV Quantitative Analysis

- Mobile Phase Preparation:
  - Prepare a buffered aqueous phase, e.g., 20 mM potassium phosphate, and adjust the pH to 3.0 with phosphoric acid.
  - The mobile phase can be an isocratic mixture, such as Acetonitrile:Buffer (20:80 v/v). Filter through a 0.45  $\mu$ m membrane.[\[11\]](#)
- Standard/Sample Preparation:
  - Prepare a 1.0 mg/mL stock solution in methanol.
  - Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100  $\mu$ g/mL) by diluting the stock solution with the mobile phase.[\[11\]](#)

- Prepare the unknown sample by accurately weighing and dissolving it in the mobile phase to a concentration within the calibration range.
- Instrumental Parameters:
  - HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m particle size). [\[18\]](#)
  - Flow Rate: 1.0 mL/min. [\[10\]](#)
  - Column Temp: 30°C.
  - Injection Volume: 10  $\mu$ L.
  - UV Detector: 214 nm. [\[18\]](#)
- Data Analysis:
  - Perform a system suitability test by injecting a mid-level standard multiple times to check for consistent retention time and peak area (RSD < 2%). [\[17\]](#)
  - Inject the calibration standards and the sample.
  - Construct a calibration curve by plotting peak area versus concentration.
  - Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

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- To cite this document: BenchChem. [Comprehensive Analytical Characterization of 2-(2-Methylphenyl)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1656415/docs#comprehensive-analytical-characterization-of-2-2-methylphenyl-propan-1-amine>]

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